molecular formula C7H11NO3 B15338988 Ethyl 2-isocyanatobutanoate

Ethyl 2-isocyanatobutanoate

Cat. No.: B15338988
M. Wt: 157.17 g/mol
InChI Key: UTFCRCGRAVHBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-isocyanatobutanoate is an alkyl isocyanate ester that serves as a versatile building block in synthetic organic chemistry. Its molecular structure features an electrophilic isocyanate group (-N=C=O) adjacent to an ester functional group, making it a valuable substrate for constructing complex molecules. Isocyanates are highly valued in multicomponent reactions (MCRs), which are efficient one-pot processes used in drug discovery and medicinal chemistry to generate diverse molecular architectures . The reactivity of the isocyanate group is characterized by its susceptibility to nucleophilic attack. The mechanism begins with the nucleophile (such as an amine or alcohol) attacking the electrophilic carbon of the -N=C=O group, followed by a proton transfer to form urea or urethane derivatives, respectively . This fundamental reactivity allows this compound to be used in the synthesis of functionalized ureas and hydantoins, structural motifs with significant biological relevance due to their ability to form stable hydrogen bonds with target molecules . Researchers can employ this compound in the development of novel chemical libraries for high-throughput screening. As a liquid isocyanate, it requires careful handling and storage under moisture-free conditions to prevent hydrolysis and polymerization. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 2-isocyanatobutanoate

InChI

InChI=1S/C7H11NO3/c1-3-6(8-5-9)7(10)11-4-2/h6H,3-4H2,1-2H3

InChI Key

UTFCRCGRAVHBRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N=C=O

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Isocyanatobutanoate

Phosgene-Based Approaches

The use of phosgene (B1210022) and its derivatives remains a prominent method for the synthesis of isocyanates, including ethyl 2-isocyanatobutanoate. This approach involves the reaction of an amine with phosgene, leading to the formation of the corresponding isocyanate.

A primary phosgene-based route to this compound involves the use of ethyl 4-aminobutyrate hydrochloride as a starting material. The reaction proceeds by treating the amine salt with phosgene in a suitable solvent. The hydrochloride salt of the amino acid ester is often used to improve handling and stability. The reaction typically requires a base to neutralize the hydrogen chloride that is liberated during the process.

Reactants: Ethyl 4-aminobutyrate hydrochloride, Phosgene

Product: this compound

Byproduct: Hydrogen chloride

The selection of solvent and reaction temperature is critical to optimize the yield and purity of the final product. Common solvents include chlorinated hydrocarbons, such as dichloromethane (B109758) or chloroform, which are inert under the reaction conditions.

ReactantMolar Mass ( g/mol )Role
Ethyl 4-aminobutyrate hydrochloride167.62Starting Material
Phosgene98.92Isocyanate-forming agent

The choice between laboratory and industrial-scale synthesis of this compound via phosgene-based methods is influenced by several factors.

Laboratory Scale:

Reagents: Phosgene can be generated in situ from precursors like triphosgene, which is a safer, solid alternative for small-scale reactions.

Equipment: Standard laboratory glassware is typically sufficient. However, due to the high toxicity of phosgene, all manipulations must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Purification: Purification is often achieved through distillation under reduced pressure to isolate the volatile isocyanate from non-volatile impurities.

Industrial Scale:

Reagents: Gaseous phosgene is generally used in industrial settings due to its lower cost. This necessitates specialized handling and storage facilities.

Equipment: The process requires corrosion-resistant reactors and scrubbing systems to neutralize excess phosgene and hydrogen chloride. Continuous flow reactors are often favored to improve safety and control over the highly exothermic reaction.

Safety: The extreme toxicity of phosgene is a major concern, mandating stringent safety protocols, including dedicated phosgene detection and emergency response systems.

Rearrangement Reactions in Isocyanate Generation

Rearrangement reactions provide a valuable phosgene-free alternative for the synthesis of isocyanates. These methods typically involve the thermal or photochemical decomposition of an acyl derivative, leading to the formation of an isocyanate through a concerted rearrangement.

The Curtius rearrangement is a classic and versatile method for preparing isocyanates from carboxylic acids. In the context of this compound synthesis, the corresponding acyl azide (B81097) is used as the key intermediate. The general sequence involves the conversion of a carboxylic acid derivative to an acyl azide, which upon heating, undergoes rearrangement to the isocyanate with the loss of nitrogen gas.

The precursor for the Curtius rearrangement is typically an acyl halide or an ester. For the synthesis of this compound, the starting material would be a derivative of butanoic acid with a carboxylic acid function at the 2-position. This is then converted to the corresponding acyl azide.

Precursor TypeIntermediateProduct
Acyl HalideAcyl AzideThis compound
EsterAcyl Hydrazide -> Acyl AzideThis compound

The thermal decomposition of the acyl azide proceeds smoothly to yield the desired isocyanate. This method is often favored in laboratory settings due to its operational simplicity and the avoidance of highly toxic reagents like phosgene.

While the Curtius rearrangement is well-established, other rearrangement reactions can also be employed for the synthesis of isocyanates. These include the Hofmann, Lossen, and Schmidt rearrangements. Each of these reactions involves a different starting material but proceeds through a similar nitrene intermediate that rearranges to the isocyanate.

Hofmann Rearrangement: This reaction utilizes a primary amide, which is treated with a halogen (e.g., bromine) and a base. The resulting N-haloamide undergoes rearrangement to the isocyanate.

Lossen Rearrangement: In this case, a hydroxamic acid or its derivative is the starting material. Activation of the hydroxyl group, followed by treatment with a base, induces the rearrangement.

Schmidt Rearrangement: This reaction involves the treatment of a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst.

Oxidation of Isocyano Precursors

The oxidation of isocyanides (or isocyano compounds) presents another pathway to isocyanates. This method involves the direct oxidation of the isocyano group to the isocyanato group.

For the synthesis of this compound, the corresponding precursor would be ethyl 2-isocyanobutanoate. The oxidation can be achieved using various oxidizing agents.

Oxidizing AgentReaction Conditions
OzoneLow temperature
Dimethyl sulfoxide (B87167) (DMSO)Elevated temperature
Peroxy acidsMild conditions

The choice of oxidizing agent is crucial to ensure selective oxidation of the isocyano group without affecting other functional groups within the molecule, such as the ester moiety. This method can be particularly useful when the corresponding isocyanide is readily available.

Oxidative Conversion of Ethyl 2-Isocyanoacetate Analogues

A significant pathway to obtaining this compound involves the direct oxidation of its corresponding isocyanide precursor, ethyl 2-isocyanobutanoate. A well-documented and practical laboratory-scale synthesis utilizes the oxidation of ethyl 2-isocyanoacetate, a close analogue, to produce ethyl 2-isocyanatoacetate. orgsyn.orgnih.gov This method is notable for its simplicity, efficiency, and the use of readily available and inexpensive reagents. nih.gov

The reaction is typically carried out in a dichloromethane solvent. orgsyn.orgnih.gov Ethyl 2-isocyanoacetate is treated with dimethyl sulfoxide (DMSO), which serves as the oxidant. orgsyn.orgnih.gov The reaction is catalyzed by the dropwise addition of trifluoroacetic anhydride (B1165640) at a low temperature, typically -78 °C, maintained using a dry ice/acetone bath. orgsyn.orgnih.gov After the initial reaction, the mixture is allowed to warm to room temperature. orgsyn.orgnih.gov

The workup procedure involves concentrating the reaction mixture and then washing it with ice-cold deionized water to remove any residual DMSO. orgsyn.orgnih.gov The final product, ethyl 2-isocyanatoacetate, is obtained as a dark brown oil in high yields, typically between 96-97%. orgsyn.orgnih.gov This method avoids the use of highly toxic reagents like phosgene, which has been a traditional, yet hazardous, route for isocyanate synthesis. orgsyn.orgnih.gov

Reactant Reagent Catalyst Solvent Temperature Yield
Ethyl 2-isocyanoacetateDimethyl sulfoxide (DMSO)Trifluoroacetic anhydrideDichloromethane-78 °C to room temp.96-97%

Development of Catalyst Systems for Isocyanide Oxidation

The efficient conversion of isocyanides to isocyanates is a critical step in the synthesis of compounds like this compound. The development of effective catalyst systems is central to this transformation, aiming for high yields, selectivity, and environmentally benign conditions.

Historically, the synthesis of isocyanates often relied on the use of highly toxic phosgene. universityofcalifornia.eduacs.org Modern catalysis research focuses on moving away from such hazardous materials. patsnap.com A variety of metal-based and non-metal catalysts have been explored for isocyanate synthesis. patsnap.com

Metal-Based Catalysts: Transition metals such as palladium, copper, and nickel have been employed to facilitate the conversion of various precursors to isocyanates. patsnap.com For instance, palladium-catalyzed reactions have shown utility in isocyanide insertion reactions. mdpi.com Organotin compounds, such as dibutyltin (B87310) dilaurate, have also been widely used as catalysts for isocyanate reactions, particularly in the formation of polyurethanes. trea.comwernerblank.com However, due to the aquatic toxicity of some organotin compounds, there is a drive to find alternatives. wernerblank.com Researchers have investigated synergistic catalyst systems, such as a mixture of a bis(tri-n-alkyl tin)oxide and the reaction product of a carboxylic acid with a dialkyl tin oxide, to reduce the required catalyst concentration. trea.com

Non-Tin and Heterogeneous Catalysts: The search for less toxic and more easily recoverable catalysts has led to the investigation of non-tin catalysts like zirconium chelates. wernerblank.com These have been found to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Heterogeneous catalysts, such as supported metal catalysts or zeolites, offer significant advantages, including straightforward separation from the reaction mixture, the potential for use in continuous processes, and enhanced stability. patsnap.com The composition and surface properties of these solid catalysts can be modified to suit specific synthetic needs. patsnap.com

The synthesis of ethyl 2-isocyanatoacetate from its isonitrile precursor employs trifluoroacetic anhydride as a catalyst in conjunction with DMSO as an oxidant, demonstrating a practical and efficient catalytic approach. orgsyn.orgnih.gov

Catalyst Type Examples Key Advantages
Metal-BasedPalladium, Copper, Nickel, Organotin compoundsHigh efficiency and selectivity. patsnap.comtrea.com
Non-TinZirconium chelatesReduced toxicity, selective catalysis. wernerblank.com
HeterogeneousSupported metal catalysts, ZeolitesEasy separation, potential for continuous flow, improved stability. patsnap.com
OrganicTrifluoroacetic anhydrideReadily available, effective for specific oxidations. orgsyn.orgnih.gov

Emerging Synthetic Routes

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, including isocyanates like this compound. universityofcalifornia.edursc.orgrsc.org This approach offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. universityofcalifornia.eduacs.orgthieme-connect.com

The synthesis of isocyanates can involve highly reactive and potentially hazardous intermediates, such as acyl azides formed during the Curtius rearrangement. universityofcalifornia.eduacs.orgthieme-connect.com In a flow reactor, these high-energy intermediates can be generated and immediately converted to the desired isocyanate as they form. thieme-connect.com This "make-and-use" strategy minimizes the accumulation of unstable substances, thereby mitigating safety risks. rsc.org

Key benefits of employing flow chemistry for isocyanate production include:

Enhanced Safety: The small reaction volumes within a continuous flow system reduce the risks associated with handling toxic and unstable compounds. universityofcalifornia.edursc.org

Improved Scalability: Flow processes can be readily scaled up by extending the operation time or by using parallel reactor lines, making it suitable for industrial production. thieme-connect.com

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. thieme-connect.com

Sustainability: Continuous flow methods can be more sustainable, offering the potential for distributed manufacturing and the use of renewable feedstocks. universityofcalifornia.eduacs.org

A telescoped continuous flow process has been developed for the synthesis of ethyl isocyanoacetate, a related compound, which is then used in subsequent reactions to create complex heterocyclic structures. rsc.org This demonstrates the potential for integrating the synthesis of isocyanate building blocks into multi-step continuous manufacturing processes. rsc.org The technology has been successfully applied to the synthesis of both mono- and diisocyanates from aliphatic and aromatic carboxylic acids. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including this compound. A primary goal is to develop more environmentally friendly and sustainable processes that reduce waste and avoid the use of hazardous substances. patsnap.com

A major focus in the green synthesis of isocyanates has been the move away from the traditional phosgenation route. universityofcalifornia.eduacs.org Phosgene is a highly toxic gas, and its use poses significant safety and environmental hazards. universityofcalifornia.edu Alternative, non-phosgene methods are being actively explored to improve the safety and sustainability profile of isocyanate production. patsnap.com

The synthesis of ethyl 2-isocyanatoacetate via the oxidation of ethyl 2-isocyanoacetate using DMSO and a catalytic amount of trifluoroacetic anhydride represents a step towards a greener process by avoiding phosgene. orgsyn.orgnih.gov This method utilizes readily available and less hazardous reagents. nih.gov

Furthermore, the application of flow chemistry aligns with green chemistry principles by enhancing the safety of chemical processes and often leading to higher efficiency and reduced waste. universityofcalifornia.edursc.org The ability to use renewable feedstocks, such as those derived from algae biomass, for the production of isocyanates is another promising avenue for green synthesis. universityofcalifornia.eduacs.org

The development of heterogeneous catalysts also contributes to greener synthesis. patsnap.com These catalysts can be easily recovered and reused, minimizing waste and reducing the environmental impact associated with catalyst disposal. patsnap.com For instance, the use of a sulfonic acid resin as a recyclable heterogeneous catalyst has been reported in the synthesis of related pyran-5-carboxylates. google.com

Green Chemistry Principle Application in Isocyanate Synthesis
Prevention of Waste Flow chemistry can lead to higher yields and fewer byproducts. thieme-connect.com
Atom Economy Developing reactions that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents like phosgene. universityofcalifornia.eduacs.org
Use of Safer Solvents and Auxiliaries Utilizing solvents like dichloromethane in controlled environments. orgsyn.orgnih.gov
Design for Energy Efficiency Flow reactors can offer better heat exchange and energy efficiency. thieme-connect.com
Use of Renewable Feedstocks Exploring bio-based sources for isocyanate precursors. universityofcalifornia.eduacs.org
Catalysis Employing recoverable and reusable heterogeneous catalysts. patsnap.com

Reactivity and Transformations of Ethyl 2 Isocyanatobutanoate

Nucleophilic Addition Reactions

The isocyanate functional group in ethyl 2-isocyanatobutanoate is highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a variety of important chemical structures.

Formation of Urethanes with Alcohols

The reaction of this compound with alcohols is a classic example of nucleophilic addition, leading to the formation of urethanes (also known as carbamates). This reaction is of significant industrial importance for the production of polyurethane polymers. The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.govresearchgate.net

A kinetic and mechanistic study of the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) provides insights applicable to this compound. The study explored the reaction in both alcohol and isocyanate excess. In the case of isocyanate excess, a two-step mechanism was proposed where allophanate (B1242929) is an intermediate. This intermediate then proceeds through a six-centered transition state to form the urethane (B1682113). nih.govresearchgate.net The activation energies for both alcohol and isocyanate excess reactions were found to be lower than that of the stoichiometric ratio. nih.govresearchgate.net

Table 1: Reaction of this compound with Alcohols

AlcoholProduct (Urethane)
MethanolEthyl 2-(methoxycarbonylamino)butanoate
EthanolEthyl 2-(ethoxycarbonylamino)butanoate
PropanolEthyl 2-(propoxycarbonylamino)butanoate

Formation of Carbamates with Amines

Similar to the reaction with alcohols, this compound readily reacts with primary and secondary amines to form substituted ureas, which are a class of carbamates. banglajol.infoorganic-chemistry.org This reaction is a cornerstone in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. banglajol.infonih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon.

The synthesis of carbamates can be achieved through various methods, including the reaction of amines with carbon dioxide and halides, or with dialkyl carbonates. organic-chemistry.orgpsu.eduresearchgate.net Green chemistry approaches focus on the direct conversion of carbon dioxide into carbamates. organic-chemistry.orgpsu.edu

Table 2: Reaction of this compound with Amines

AmineProduct (Substituted Urea)
AmmoniaEthyl 2-(aminocarbonylamino)butanoate
MethylamineEthyl 2-((methylamino)carbonylamino)butanoate
DiethylamineEthyl 2-((diethylamino)carbonylamino)butanoate

Reactions with Other Nucleophiles

The electrophilic nature of the isocyanate group in this compound allows it to react with a variety of other nucleophiles. These reactions expand the synthetic utility of this compound.

Thiols: Thiols react with isocyanates to form thiocarbamates. The sulfur atom of the thiol acts as the nucleophile in a manner analogous to the oxygen in alcohols. bham.ac.uk

Water: The reaction of isocyanates with water initially forms a carbamic acid, which is unstable and readily decarboxylates to yield a primary amine. This amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea (B33335). researchgate.net

Enolates: Enolate anions, derived from compounds with acidic α-hydrogens like ketones and esters, can also act as nucleophiles, attacking the isocyanate to form β-keto amides or related structures. libretexts.org

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, where the isocyanate group acts as a 2π electron component. These reactions are valuable for the construction of heterocyclic ring systems. wikipedia.org

[4+2] Cycloadditions (e.g., Hetero-Diels-Alder reactions)

In a hetero-Diels-Alder reaction, the isocyanate group of this compound can act as a dienophile, reacting with a conjugated diene. This [4+2] cycloaddition leads to the formation of a six-membered heterocyclic ring. researchgate.netlibretexts.org The reaction's stereospecificity is a key feature, allowing for the controlled synthesis of complex cyclic molecules. researchgate.net While the classic Diels-Alder reaction involves all-carbon components, the inclusion of heteroatoms like nitrogen and oxygen in the dienophile or diene (as in the case of this compound) significantly broadens the scope and provides access to a wider variety of heterocyclic structures. nih.govclockss.orgsemanticscholar.org

[3+2] Cycloadditions for Heterocycle Formation

This compound can also undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.govnih.govyoutube.com In these reactions, the isocyanoacetate ester can act as a formal 1,3-dipole. The high acidity of the α-proton coupled with the electrophilicity of the isocyano group facilitates tandem reactions with electrophilic unsaturated systems. nih.gov These reactions typically proceed through a nucleophilic addition of the α-enolate followed by an intramolecular attack on the isocyano group. nih.gov This methodology has been successfully applied in the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters to produce tricyclic compounds with high diastereoselectivity and enantioselectivity. nih.gov

Lewis Acid Catalysis in Cycloaddition Pathways

The reactivity of the isocyanate group in this compound makes it a valuable partner in cycloaddition reactions for the synthesis of various heterocyclic frameworks. The efficiency and selectivity of these transformations can be significantly enhanced through the use of Lewis acid catalysts. Lewis acids activate the isocyanate group, increasing its electrophilicity and facilitating its participation in concerted or stepwise cycloaddition pathways. While direct research on this compound in this specific context is not extensively documented, the principles of Lewis acid catalysis can be understood by examining the reactivity of analogous α-isocyanato esters and other isocyanates.

Lewis acids coordinate to the nitrogen or oxygen atom of the isocyanate moiety, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the heterocumulene system. This activation renders the isocyanate more susceptible to nucleophilic attack from a reaction partner, such as an alkene, alkyne, or a strained ring system. The choice of Lewis acid can profoundly influence the reaction's outcome, affecting not only the reaction rate but also the chemo-, regio-, and stereoselectivity of the cycloaddition.

Research into the cycloaddition reactions of compounds structurally similar to this compound has highlighted the utility of various Lewis acids. For instance, in formal [3+2] cycloaddition reactions, magnesium triflate (Mg(OTf)₂), in conjunction with a chiral BOX ligand, has been successfully employed to catalyze the asymmetric reaction of diisopropyl 2-isocyanatomalonate with α,β-unsaturated N-(o-anisidyl) imines. nih.gov This transformation leads to the formation of highly substituted chiral pyrrolidinones with excellent yields and enantioselectivities. nih.gov This suggests that similar catalytic systems could be applied to this compound for the enantioselective synthesis of related γ-lactam structures.

Furthermore, iron(III) chloride (FeCl₃) and tin(II) triflate (Sn(OTf)₂) have been shown to mediate the (3+2) cycloaddition of isocyanates with donor-acceptor cyclopropanes. nih.gov In these reactions, the Lewis acid facilitates the opening of the cyclopropane (B1198618) ring and subsequent annulation with the isocyanate to afford five-membered heterocycles. nih.gov The choice between these Lewis acids can impact the stereochemical outcome of the reaction. nih.gov

In the context of other types of cycloadditions, rhodium complexes have been utilized to catalyze the [2+2+2] cycloaddition of alkenyl isocyanates with alkynes, providing access to indolizinone scaffolds. nih.gov Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and boron trichloride (B1173362) (BCl₃), have demonstrated efficacy in promoting the amidation of indoles with isocyanates, a reaction that can be considered a formal cycloaddition-aromatization sequence. cardiff.ac.uk

The following interactive data table summarizes the findings from studies on related isocyanate compounds, illustrating the diversity of Lewis acids and reaction conditions employed in cycloaddition pathways.

Isocyanate Substrate Reaction Partner Lewis Acid Catalyst Solvent Product Type Reference
Diisopropyl 2-isocyanatomalonateα,β-Unsaturated N-(o-anisidyl) iminesMg(OTf)₂-BOX complexNot specifiedChiral Pyrrolidinones nih.gov
General IsocyanatesDonor-Acceptor CyclopropanesIron(III) chlorideDichloromethane (B109758)Lactams nih.gov
General IsothiocyanatesDonor-Acceptor CyclopropanesTin(II) triflateDichloromethaneThioimidates nih.gov
Alkenyl IsocyanatesAlkynes[Rh(C₂H₄)₂Cl]₂ / Tris(4-methoxyphenyl)phosphineNot specifiedIndolizinones nih.gov
Phenyl IsocyanateVinylaziridines(η³-C₃H₅PdCl)₂ / (R,R)-Ligand / Acetic AcidDichloromethaneImidazolidin-2-ones acs.org
Aryl IsocyanatesIndolesB(C₆F₅)₃ or BCl₃Toluene or Not specifiedN-Carboxamides cardiff.ac.uk
Ethyl 2-isocyanoacetate2-NitrobenzofuransCupreine-ether organocatalystNot specifiedDihydro-1H-benzofuro[2,3-c]pyrroles nih.gov

These examples underscore the potential of Lewis acid catalysis to steer the cycloaddition reactions of this compound towards the synthesis of a wide array of complex nitrogen-containing heterocyclic molecules. The specific choice of Lewis acid and reaction conditions would be crucial in controlling the desired reaction pathway and achieving high levels of selectivity.

Stereochemical Aspects and Asymmetric Synthesis Applications

Enantioselective Synthesis of Ethyl 2-isocyanatobutanoate

Direct enantioselective synthesis of this compound is not widely documented; however, established and robust methods exist for the asymmetric synthesis of its immediate precursor, ethyl 2-aminobutanoate. The resulting chiral amino acid ester can then be converted to the target isocyanate. The primary challenge lies in establishing the stereocenter at the α-carbon of the butanoate system with high fidelity.

Chiral induction in butanoate systems, particularly for the synthesis of α-amino esters, often relies on the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed.

One effective strategy involves the use of N-sulfinyl imines, such as those derived from tert-butanesulfinamide, which serve as powerful chiral auxiliaries. nih.gov The chiral-at-sulfur N-sulfinyl group effectively guides the addition of nucleophiles to the imine, leading to the formation of the α-stereogenic center with excellent diastereoselectivity (>95:5 dr). nih.gov The auxiliary can be removed under mild acidic conditions, yielding the desired α-amino acid derivative with the stereocenter intact. nih.gov

Another prominent method employs Ni(II) complexes of Schiff bases formed from a chiral ligand and the amino acid. nih.gov For instance, chiral tridentate ligands derived from amino alcohols can coordinate with Ni(II) to form a planar complex with an amino acid like alanine. This complex can then be alkylated. The steric environment created by the chiral ligand directs the approach of the electrophile, leading to high stereoselectivity in the formation of α,α-disubstituted amino acids. nih.gov While this example illustrates the synthesis of more substituted amino acids, the principle applies to the alkylation of glycine-derived complexes to produce chiral α-amino acids.

The use of cyclohexane-1,2-diol as a chiral auxiliary attached to a β-keto ester has also been reported for synthesizing α,α-disubstituted amino acids. researchgate.net Diastereoselective alkylation of the corresponding enol ether, followed by removal of the auxiliary and subsequent Schmidt rearrangement, can produce optically active amino acids. researchgate.net

Table 1: Selected Chiral Auxiliary Strategies for α-Amino Ester Synthesis

Catalytic asymmetric synthesis represents a more atom-economical approach to generating chiral centers. The most prevalent method for synthesizing chiral α-amino esters is the asymmetric hydrogenation of α-enamide precursors. acs.org

This transformation is often catalyzed by transition metal complexes, particularly those of rhodium and cobalt, bearing chiral phosphine (B1218219) ligands. acs.orgorganic-chemistry.org For example, rhodium complexes with Josiphos-type ligands have been shown to catalyze the asymmetric hydrogenation of unprotected enamino esters, yielding β-amino esters with high enantiomeric excess (93-97% ee). nih.gov While this example is for a β-amino ester, similar catalysts are highly effective for α-enamides.

More recently, cobalt-catalyzed asymmetric hydrogenations have gained attention as a more sustainable alternative to rhodium. acs.org Cobalt complexes with chiral bidentate phosphine ligands, such as PhBPE, have demonstrated excellent yields and high enantiomeric purities for the hydrogenation of enamides, particularly in protic solvents like methanol. acs.org These reactions can achieve enantiomeric excesses up to 93% for certain substrates. acs.org The development of these base-metal-catalyzed systems is a significant advancement in the field. acs.org

Table 2: Examples of Catalytic Asymmetric Hydrogenation for Amino Ester Precursors

Application in the Construction of Chiral Heterocycles

Enantiomerically pure this compound is a valuable synthon for constructing various chiral heterocyclic structures. The isocyanate group is a versatile functional group that can participate in a range of cycloaddition and annulation reactions.

The reaction between isocyanates and epoxides is an efficient and direct method for synthesizing 2-oxazolidinones, which are important heterocyclic scaffolds in many pharmaceutical compounds. researchgate.net This transformation is a formal [3+2] cycloaddition reaction. When an optically active epoxide is used, the reaction proceeds with retention of stereochemistry, allowing for the synthesis of chiral 2-oxazolidinones. researchgate.net The reaction can be promoted by both metal-based and organocatalysts. The mechanism typically involves catalytic activation of the epoxide, followed by nucleophilic attack from the isocyanate and subsequent intramolecular cyclization. researchgate.netlibretexts.org The use of readily available chiral epoxides makes this a powerful strategy for accessing these valuable heterocyclic building blocks. researchgate.net

Beyond 2-oxazolidinones, the isocyanate or related isocyano functionality is a key component in the synthesis of other nitrogen-containing heterocycles. For example, the related α-isocyano esters are widely used as 1,3-dipole equivalents in formal [3+2] cycloadditions. chim.it These reactions, often catalyzed by gold or silver complexes, can be used to react with aldehydes to produce chiral 2-oxazolines with high enantioselectivity. chim.it Similarly, organocatalytic dearomative [3+2] cycloadditions between isocyanoacetate esters and nitrobenzofurans have been developed to create complex tricyclic frameworks with excellent diastereo- and enantioselectivity. nih.gov These examples highlight the versatility of the isocyanate and isocyano groups in constructing diverse, optically pure heterocyclic systems.

While this compound is a versatile reagent, its specific application in the synthesis of chiral quinazolinediones is not prominently featured in the surveyed chemical literature. The construction of the quinazolinedione core typically involves different synthetic strategies and starting materials.

Integration into Multicomponent Reactions

This compound serves as a valuable C2-building block in multicomponent reactions, where the creation of multiple stereocenters in a single synthetic operation is a key objective. The inherent chirality of substrates or the use of chiral auxiliaries and catalysts in conjunction with this isocyanate are pivotal in directing the stereochemical outcome of these complex transformations.

Stereocontrol in Ugi and Passerini Reactions

The Ugi and Passerini reactions, both powerful tools for the rapid generation of molecular diversity, can be rendered stereoselective through various strategies when employing this compound. The control of stereochemistry in these reactions is a critical aspect for the synthesis of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science.

In the context of the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, the use of a chiral amine component has proven to be an effective method for inducing diastereoselectivity. When this compound is reacted with a chiral amine, such as (S)-(-)-1-phenylethylamine, and an aldehyde, the newly formed stereocenter's configuration is influenced by the existing stereocenter of the amine. The diastereoselectivity of this process is often dependent on the reaction conditions and the nature of the other components.

Similarly, in the Passerini three-component reaction (P-3CR), involving an aldehyde, a carboxylic acid, and an isocyanide, the use of chiral aldehydes or chiral carboxylic acids can impart stereocontrol. For instance, the reaction of this compound with a chiral aldehyde can lead to the formation of diastereomeric α-acyloxy amides. The level of diastereoselectivity is a subject of ongoing research and is influenced by factors such as the solvent, temperature, and the presence of Lewis acid catalysts.

While specific data on the diastereomeric ratios achieved with this compound in these reactions is dispersed throughout the scientific literature, the general principles of asymmetric induction apply. The tables below conceptualize the expected outcomes based on established methodologies for achieving stereocontrol in these multicomponent reactions.

Table 1: Conceptual Diastereoselectivity in the Ugi Reaction with this compound and a Chiral Amine

AldehydeChiral AmineIsocyanideCarboxylic AcidMajor DiastereomerDiastereomeric Ratio (d.r.)
Isobutyraldehyde(S)-1-PhenylethylamineThis compoundAcetic Acid(S,S)Varies
Benzaldehyde(S)-1-PhenylethylamineThis compoundBenzoic Acid(S,S)Varies

Note: The diastereomeric ratio is highly dependent on specific reaction conditions and the steric and electronic properties of the substrates.

Table 2: Conceptual Diastereoselectivity in the Passerini Reaction with this compound and a Chiral Aldehyde

Chiral AldehydeIsocyanideCarboxylic AcidMajor DiastereomerDiastereomeric Ratio (d.r.)
(R)-Glyceraldehyde acetonideThis compoundAcetic Acid(R,S or R,R)Varies
(S)-2-PhenylpropanalThis compoundBenzoic Acid(S,S or S,R)Varies

Note: The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack of the isocyanide on the chiral aldehyde, which can be influenced by the reaction conditions.

Diastereoselective Pathways with Chiral this compound

An alternative and powerful strategy for achieving stereocontrol involves the use of an enantiomerically pure form of this compound itself. The synthesis of chiral this compound, typically derived from the corresponding chiral amino acid, L- or D-α-aminobutyric acid, provides a chiral building block that can direct the formation of subsequent stereocenters.

When chiral this compound is employed in Ugi or Passerini reactions with achiral components, the inherent chirality of the isocyanate can induce the preferential formation of one diastereomer. This approach, known as substrate-controlled diastereoselection, is a valuable tool in asymmetric synthesis. The efficiency of the diastereoselection depends on the degree of steric and electronic communication between the existing stereocenter in the isocyanate and the newly forming stereocenter.

Research in this area focuses on optimizing reaction conditions to maximize the diastereomeric excess (d.e.). This includes the choice of solvent, temperature, and the potential use of additives that can enhance the stereochemical bias.

Table 3: Conceptual Diastereoselective Ugi Reaction with Chiral this compound

AldehydeAmineChiral IsocyanideCarboxylic AcidMajor DiastereomerDiastereomeric Ratio (d.r.)
IsobutyraldehydeBenzylamine(S)-Ethyl 2-isocyanatobutanoateAcetic Acid(S,S)Varies
BenzaldehydeCyclohexylamine(S)-Ethyl 2-isocyanatobutanoateBenzoic Acid(S,S)Varies

Note: The level of diastereoselectivity is dependent on the ability of the chiral center in the isocyanate to influence the approach of the other reactants.

The development of highly diastereoselective pathways using chiral this compound remains an active area of investigation, with the potential to provide efficient and elegant routes to a wide range of enantiomerically enriched, biologically active molecules.

Applications As a Building Block in Complex Organic Molecule Synthesis

Synthesis of Polyurethane Architectures

The isocyanate group in ethyl 2-isocyanatobutanoate is a key functional group for the synthesis of polyurethanes. Polyurethanes are a class of polymers formed through the reaction of a di- or polyisocyanate with a polyol. The incorporation of this compound into a polyurethane backbone can introduce ester functionalities, which can be further modified or can influence the polymer's properties.

While direct studies on the use of this compound in polyurethane synthesis are not extensively documented, the use of similar amino acid-based isocyanates suggests its potential. nih.govacs.org For instance, the synthesis of poly(ester-urethane)s can be achieved through the polycondensation of amino acid-derived monomers. nih.gov This approach allows for the creation of biodegradable and biocompatible polymers with tunable properties. The general reaction for polyurethane formation is the addition of an alcohol to an isocyanate, forming a urethane (B1682113) linkage. When a diisocyanate reacts with a diol, this reaction repeats to form a polymer chain.

Table 1: Hypothetical Polyurethane Synthesis Parameters using an α-Isocyanato Ester

ParameterValue
Monomer 1Diol (e.g., 1,4-butanediol)
Monomer 2Diisocyanate derived from an amino acid ester
CatalystTin-based catalyst (e.g., Dibutyltin (B87310) dilaurate)
SolventAnhydrous Dimethylformamide (DMF)
Temperature80-100 °C
ProductPoly(ester-urethane)

This table presents a hypothetical scenario based on general polyurethane synthesis principles.

Construction of Advanced Heterocyclic Scaffolds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are of immense importance in medicinal chemistry and materials science. The isocyanate group of this compound is a reactive handle for the construction of various nitrogen-containing heterocycles.

Tin catalysts have been shown to be effective in promoting the annulation (ring-forming) reactions of isocyanates with various substrates to form heterocyclic compounds. researchgate.net While specific examples with this compound are scarce, the general reactivity of isocyanates in tin-catalyzed cycloadditions suggests its utility in this area. For example, tin alkoxides can catalyze the annulation of isocyanates with α-hydroxy carbonyl compounds to produce nitrogen-containing heterocycles. researchgate.net The Lewis acidity of the tin catalyst activates the isocyanate, making it more susceptible to nucleophilic attack.

Table 2: General Scheme for Tin-Catalyzed Heterocycle Synthesis

Reactant 1Reactant 2CatalystProduct
Isocyanate (R-NCO)Bifunctional substrate (e.g., α-hydroxy ketone)Organotin compound (e.g., Bu₂Sn(OAc)₂)Heterocycle (e.g., Oxazolidinone derivative)

Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and possessing a wide range of biological activities. The synthesis of spirooxindoles often involves multicomponent reactions where an isatin (B1672199) derivative is a key starting material. While direct involvement of this compound in documented spirooxindole syntheses is not prominent, isocyanates, in general, can participate in cycloaddition reactions to form spirocyclic systems. frontiersin.org For instance, a [3+2] cycloaddition reaction involving an azomethine ylide (generated from an isatin and an amino acid) and a dipolarophile can lead to the formation of spirooxindole-pyrrolidines. The isocyanate functionality could potentially serve as a precursor to one of the components in such a reaction.

Contribution to Total Synthesis Strategies

The total synthesis of complex natural products and their analogues is a driving force for the development of new synthetic methodologies. This compound can serve as a valuable intermediate in these endeavors, providing a means to introduce specific functionalities and build up molecular complexity.

The structural motifs present in this compound, namely the α-amino acid ester backbone, are common in many natural products. While direct application of this compound in the total synthesis of a specific natural product is not widely reported, the use of a structurally similar compound, ethyl 2-isocyanoacetate, in the Ugi multicomponent reaction to produce natural product analogues has been documented. nih.gov The Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for rapidly generating molecular diversity. The isocyanate group in this compound can be seen as a synthetic equivalent of the isocyanide in this context, capable of undergoing related transformations to build peptide-like structures found in many natural products.

The dual functionality of this compound allows for its derivatization into more complex molecular scaffolds. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the isocyanate group can react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. nih.gov This orthogonal reactivity enables the stepwise construction of intricate molecular architectures. For instance, the isocyanate could be reacted first to form a urethane-linked intermediate, followed by modification of the ester group to introduce further complexity. This strategy is valuable in the synthesis of libraries of compounds for drug discovery and materials science.

Mechanistic Investigations and Computational Studies

Detailed Mechanistic Pathways of Ethyl 2-isocyanatobutanoate Reactions

The isocyanate functional group is a key intermediate in several important organic reactions. These include the Hofmann rearrangement of primary amides, the Curtius rearrangement of acyl azides, the Schmidt reaction of carboxylic acids with hydrazoic acid, and the Lossen rearrangement of hydroxamic acids. nih.gov A notable reaction involving an isocyanate is the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. In a proposed mechanism, the reaction is initiated by a Wolff rearrangement of a diazo ester under microwave heating, which leads to the formation of an ethoxycarbonylketene intermediate through the loss of nitrogen gas. Subsequently, a nucleophilic attack by a 2-arylaziridine on the ketene (B1206846) moiety results in the formation of a zwitterionic intermediate. This intermediate then undergoes ring-opening of the aziridinium (B1262131) to form a benzylic carbocation, which is stabilized by p–π conjugation. An intramolecular nucleophilic attack within this intermediate yields ethyl (oxazolidin-2-ylidene)alkanoates, which then isomerize to the more stable ethyl (oxazolin-2-yl)alkanoates. beilstein-journals.orgnih.gov

Transition State Analysis for Reactivity Prediction

While specific transition state analyses for reactions of this compound are not extensively detailed in the provided search results, the principles of transition state theory are fundamental to predicting reactivity. In related cycloaddition reactions, it has been observed that polar processes can proceed through asynchronous transition states. researchgate.net The geometry and energy of these transition states determine the reaction rate and the stereochemical outcome. For instance, in E2 elimination reactions, the requirement for an anti-periplanar arrangement of the leaving group and the abstracted proton in the transition state dictates the stereochemistry of the resulting alkene. khanacademy.org This principle of stereochemical control through a specific transition state geometry is a cornerstone of predicting reaction outcomes. khanacademy.orgyoutube.com

Density Functional Theory (DFT) Calculations

Elucidation of Energetics and Conformational Preferences

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanistic aspects of complex organic reactions. In the study of [3+2] cycloaddition reactions, for example, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to explore the reaction paths. researchgate.net These calculations help in determining the global electrophilicity and nucleophilicity of the reactants, which are crucial for understanding the reaction's feasibility and mechanism. For instance, a molecule with a high global electrophilicity index (ω > 2 eV) is classified as a strong electrophile. researchgate.net Such computational approaches allow for the quantitative analysis of the energetics of different reaction pathways, helping to identify the most favorable routes and predict the kinetic and thermodynamic stability of intermediates and products.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. masterorganicchemistry.com Regioselectivity refers to the preference for forming one constitutional isomer over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.commasterorganicchemistry.com In the context of [3+2] cycloaddition reactions, DFT studies have shown that the reaction is initiated by the attack of the most nucleophilic atom of one reactant on the most electrophilic atom of the other. This initial interaction directs the regiochemical outcome of the reaction. researchgate.net The stereoselectivity of a reaction is often determined by the mechanism and the structure of the starting materials. khanacademy.orgmasterorganicchemistry.com For concerted reactions, such as the SN2 reaction, the stereochemistry of the product is directly determined by that of the starting material, a phenomenon known as stereospecificity. masterorganicchemistry.com In other cases, the relative energies of different transition states leading to various stereoisomers determine the product distribution. The size of the reactants and steric hindrance can also play a significant role in dictating the major product, as seen in E2 reactions where bulky bases favor the formation of the less substituted (Hoffmann) product. youtube.com

Spectroscopic Analysis for Reaction Monitoring and Product Characterization

The synthesis of isocyanates, such as ethyl 2-isocyanatoacetate, can be monitored and the products characterized using various spectroscopic techniques. A general procedure for the synthesis of this compound involves the reaction of ethyl 2-isocyanoacetate with dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640). nih.gov The reaction progress can be followed by techniques like thin-layer chromatography. After the reaction is complete, the product is typically isolated by rotary evaporation and further purified. nih.gov

The characterization of the final product relies on a combination of spectroscopic methods.

Spectroscopic TechniqueApplication
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential.
Infrared (IR) Spectroscopy Used to identify the presence of specific functional groups. The strong, characteristic absorption of the isocyanate group (-N=C=O) around 2250 cm⁻¹ is a key diagnostic peak.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

In a reported synthesis of ethyl 2-isocyanatoacetate, the final product was obtained as a dark brown oil, and its identity and purity were confirmed through these spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of reactions involving this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information, allowing for the identification of reactants, intermediates, and products in real-time.

In a typical reaction, the disappearance of reactant signals and the appearance of product signals can be quantitatively tracked over time to determine reaction kinetics. For this compound, the chemical shifts of the protons and carbons are sensitive to their local electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the butanoate backbone. The methine proton at the α-position (C2) is particularly sensitive to the presence of the isocyanate group and any subsequent reactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is especially useful for characterizing the isocyanate functional group. The carbon atom of the isocyanate group (-N=C=O) typically appears at a high chemical shift (downfield) in the spectrum, generally in the range of 120-130 ppm. The carbonyl carbon of the ester group is also readily identifiable, typically resonating in the 160-175 ppm region. Changes in the chemical shifts of these key carbon atoms provide direct evidence of the transformation of the isocyanate and ester functionalities during a reaction.

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-O-CH₂-CH₃4.2Quartet~7.1
-CH(NCO)-4.0 - 4.5Triplet
-CH₂-CH₃1.8 - 2.0Multiplet
-O-CH₂-CH₃1.3Triplet~7.1
-CH₂-CH₃1.0Triplet
Carbon Approximate Chemical Shift (ppm)
C=O (Ester)~170
N=C=O (Isocyanate)~125
-O-CH₂-~61
-CH(NCO)-~58
-CH₂- (butanoate)~25
-CH₃ (ethyl)~14
-CH₃ (butanoate)~11

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Tracking

Infrared (IR) spectroscopy is a primary tool for monitoring reactions involving isocyanates due to the distinct and intense absorption band of the isocyanate (-N=C=O) functional group. This allows for real-time, in-situ analysis of reaction kinetics and endpoint determination. mt.com

The asymmetric stretching vibration of the isocyanate group gives rise to a strong, sharp absorption peak in a region of the IR spectrum that is typically free from other common functional group absorptions. This characteristic peak is generally observed in the range of 2250-2285 cm⁻¹. researchgate.net The intensity of this peak is directly proportional to the concentration of the isocyanate, making it an excellent marker for tracking the consumption of this compound during a reaction. mt.com

For instance, in the reaction of an isocyanate with an alcohol to form a urethane (B1682113), the progress of the reaction can be monitored by observing the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ and the simultaneous appearance of new peaks corresponding to the urethane linkage. nih.govacs.org These new peaks typically include an N-H stretching vibration around 3300 cm⁻¹ and a C=O (urethane) stretching vibration around 1700 cm⁻¹.

Functional Group Vibrational Mode **Approximate Absorption Frequency (cm⁻¹) **Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Strong, Sharp
Ester (C=O)Stretch1735 - 1750Strong
Ester (C-O)Stretch1000 - 1300Strong
Alkane (C-H)Stretch2850 - 3000Medium to Strong

The use of attenuated total reflectance (ATR) probes in conjunction with Fourier-transform infrared (FTIR) spectroscopy allows for continuous, in-situ monitoring of reactions in solution without the need for sample extraction. mt.com This provides a detailed kinetic profile of the reaction, revealing information about reaction rates, intermediates, and the reaction endpoint. mt.com

Future Research Directions and Synthetic Innovations

Development of Novel Catalytic Systems for Enhanced Reactivity

The synthesis and reactions of isocyanates, including ethyl 2-isocyanatobutanoate, are often reliant on catalysis to improve efficiency and selectivity. patsnap.com The development of novel catalytic systems is a key area of research to enhance the reactivity of isocyanates and enable their use in a wider range of applications.

Transition metals such as copper, nickel, and palladium are frequently employed to facilitate the conversion of various precursors into isocyanates. patsnap.com Supported metal catalysts and zeolites are examples of heterogeneous catalysts that offer advantages like easy separation from the reaction mixture and suitability for continuous industrial processes. patsnap.comresearchgate.net Current research is focused on optimizing these catalysts to function under specific reaction conditions, including temperature, pressure, and solvent, to maximize the conversion of raw materials and the yield of the final product. researchgate.net

Recent advancements include the use of metal-organic frameworks (MOFs) as heterogeneous catalysts, which provide a high surface area and tunable structures for better control over reaction kinetics. patsnap.com Ionic liquids are also being explored as they can function as both catalysts and solvents, potentially simplifying reaction processes. patsnap.com Furthermore, non-tin catalysts, such as zirconium chelates, are being investigated to selectively catalyze the reaction between isocyanates and hydroxyl groups, which is particularly useful in applications like waterborne coatings. wernerblank.com

Catalyst TypeExamplesAdvantagesResearch Focus
Transition Metals Copper, Nickel, PalladiumFacilitate conversion of precursors to isocyanates. patsnap.comOptimization for specific reaction conditions. researchgate.net
Heterogeneous Catalysts Supported metals, Zeolites, MOFsEasy separation, suitable for continuous processes. patsnap.comresearchgate.netEnhancing reaction rates and product yield. patsnap.com
Ionic Liquids -Act as both catalyst and solvent. patsnap.comSimplifying reaction processes and improving yields. patsnap.com
Non-Tin Catalysts Zirconium chelatesSelective for isocyanate-hydroxyl reactions. wernerblank.comApplication in waterborne coatings. wernerblank.com

Exploration of Bio-inspired Transformations Involving Isocyanates

Nature often provides inspiration for the development of new and sustainable chemical processes. youtube.com In the realm of isocyanate chemistry, researchers are increasingly looking towards bio-inspired transformations to create more environmentally friendly and efficient synthetic routes. isomerase.com Bio-based resources such as amino acids, furan (B31954) derivatives, carbohydrates, and vegetable oils are being explored as renewable starting materials for the synthesis of diisocyanates and polyisocyanates. researchgate.netrsc.org

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers significant advantages. isomerase.com Enzymes operate under mild conditions, which minimizes undesirable side reactions, and they exhibit high selectivity towards their substrates. isomerase.com This approach has the potential to produce "green" polyurethanes, reducing the reliance on fossil fuels and toxic reagents like phosgene (B1210022). rsc.org While significant progress has been made, challenges remain in developing bio-based polyurethanes with properties comparable to their petroleum-based counterparts. rsc.org

Integration of Flow Chemistry with Stereoselective Synthesis of Isocyanates

Flow chemistry, or continuous flow processing, is a modern synthetic technique where a chemical reaction is run in a continuously flowing stream rather than in a batch. google.com This approach offers numerous benefits, including improved safety, accelerated reaction kinetics, and easier scalability. google.comrsc.orgchemrxiv.org

TechnologyAdvantagesApplication in Isocyanate Synthesis
Flow Chemistry Improved safety, faster reactions, scalability. google.comrsc.orgchemrxiv.orgSafe production of isocyanates via Curtius rearrangement. google.com
Stereoselective Synthesis Production of optically pure compounds. rsc.orgnih.govSynthesis of chiral isocyanates for pharmaceuticals. nih.gov
Integrated Systems Streamlined multi-step synthesis. nih.govTelescoped synthesis of chiral building blocks. nih.gov

Design of Next-Generation Chiral Building Blocks from this compound

Chiral building blocks are essential intermediates in the synthesis of a wide range of valuable compounds, particularly pharmaceuticals. researchgate.net this compound, with its reactive isocyanate group and chiral center, serves as a valuable precursor for the design of next-generation chiral building blocks.

The isocyanate functionality allows for a variety of chemical transformations, reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. wikipedia.org These reactions can be used to introduce new functional groups and build molecular complexity. The inherent chirality of this compound can be transferred to the resulting products, enabling the synthesis of enantiomerically pure compounds.

Research in this area focuses on developing novel synthetic methodologies to convert this compound into more complex and functionally diverse chiral molecules. These new building blocks can then be utilized in the synthesis of novel drugs, agrochemicals, and other high-value chemical products.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Ethyl 2-isocyanatobutanoate, and how can reaction yields be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. Optimize yields by selecting polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and using catalysts like triethylamine to facilitate isocyanate formation. Monitor reaction progress via TLC or HPLC, and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine precursor to electrophile) to minimize side products . Post-synthesis, employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for purification.

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer : Purity can be confirmed using gas chromatography (GC) with flame ionization detection or HPLC coupled with UV-vis spectroscopy. For stability, store the compound under inert gas (argon) at -20°C in amber vials to prevent moisture absorption and thermal degradation. Conduct periodic stability tests via NMR to detect hydrolysis or polymerization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : Identify the isocyanate group (N=C=O) stretch at ~2250–2270 cm⁻¹.
  • ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂O) and isocyanate-bearing carbon (δ ~120–130 ppm in ¹³C NMR).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques to monitor rapid isocyanate reactions. Employ isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond formation/cleavage. Computational methods (DFT or MD simulations) can model transition states and predict regioselectivity in cycloaddition or nucleophilic addition reactions .

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer : Compare experimental conditions (e.g., solvent polarity, temperature, trace water content) across studies. Reproduce conflicting results in controlled environments (e.g., dry-box for moisture-sensitive reactions). Validate analytical methods using certified reference standards and cross-lab collaborations to eliminate instrument bias .

Q. How does the steric and electronic environment of this compound influence its bioactivity in drug discovery?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., bulkier alkyl groups or electron-withdrawing halogens). Evaluate bioactivity via in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate results with computational electrostatic potential maps .

Q. What computational tools are recommended for predicting the thermodynamic properties of this compound?

  • Methodological Answer : Use Gaussian or ORCA software for DFT calculations to estimate Gibbs free energy of reactions, activation barriers, and solvation effects. Validate predictions against experimental thermochemical data (e.g., calorimetry) from sources like NIST Chemistry WebBook .

Q. How can researchers mitigate hazards when handling this compound in large-scale reactions?

  • Methodological Answer : Implement engineering controls (fume hoods, closed-system reactors) and personal protective equipment (nitrile gloves, respirators). Monitor airborne isocyanate levels using real-time IR sensors. Follow EPA DSSTox guidelines for waste disposal and emergency response protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.